3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine
Description
The exact mass of the compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine is 380.12194390 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6S/c20-15-6-2-1-5-14(15)19-24-23-18(27-19)13-4-3-10-25(12-13)17-16-7-8-22-26(16)11-9-21-17/h1-2,5-9,11,13H,3-4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVLJJUXGVESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.
Mode of Action
Fezolinetant acts as an antagonist at the NK3R. By binding to this receptor, it prevents the interaction between the receptor and its natural ligand, NKB. This inhibition disrupts the normal signaling process, leading to changes in the physiological processes controlled by NK3R.
Biochemical Pathways
The antagonistic action of Fezolinetant on NK3R affects several biochemical pathways. One of the most significant is the regulation of gonadotropin-releasing hormone (GnRH) secretion. By inhibiting NK3R, Fezolinetant disrupts the normal pulsatile release of GnRH, which in turn affects the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), key hormones in the reproductive system.
Result of Action
The inhibition of NK3R by Fezolinetant leads to a decrease in the pulsatile secretion of LH. This can have significant effects on the reproductive system, particularly in the regulation of menstrual cycles and menopausal symptoms. For instance, Fezolinetant has been studied for its potential use in the treatment of menopausal hot flashes.
Preparation Methods
Hantzsch-Thiadiazole Synthesis
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with a 2-fluorophenyl-substituted carbonyl precursor.
Procedure :
-
Substrate Preparation : 2-Fluorophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Cyclocondensation : React thiosemicarbazide (1.0 equiv) with the acid chloride (1.2 equiv) in ethanol under reflux (78°C, 6 h). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by cyclization and elimination of HCl.
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Isolation : The crude product is purified via recrystallization from ethanol, yielding 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 72–78%).
Key Optimization :
Alternative Pathway: Phenacyl Bromide Route
Phenacyl bromides offer a direct route to 1,3,4-thiadiazoles.
Procedure :
-
Substrate Synthesis : 2-Fluorophenacyl bromide is prepared via bromination of 2-fluoroacetophenone using HBr/H₂O₂.
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Cyclization : React phenacyl bromide (1.0 equiv) with thiosemicarbazide (1.1 equiv) in ethanol under reflux (12 h). The reaction forms the thiadiazole ring via intramolecular cyclization.
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Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields Fragment A (85–89% purity).
Comparative Data :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Hantzsch-Thiadiazole | Iodine | Ethanol | 78 | 78 |
| Phenacyl Bromide | None | Ethanol | 80 | 85 |
| Solvent-Free | Ru/Si Zeolite | Neat | 90 | 92 |
Synthesis of 4-(Piperidin-1-Yl)Pyrazolo[1,5-a]Pyrazine (Fragment B)
Pyrazolo[1,5-a]Pyrazine Core Formation
The pyrazolo-pyrazine moiety is constructed via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
Procedure :
-
Substrate Synthesis : Ethyl 3-aminopyrazole-4-carboxylate is prepared via Gould-Jacobs cyclization of ethyl cyanoacetate with hydrazine hydrate.
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Cyclocondensation : React the aminopyrazole (1.0 equiv) with diethyl ethoxymethylenemalonate (1.2 equiv) in acetic acid (100°C, 8 h). The reaction proceeds via Michael addition and subsequent cyclization.
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Functionalization : Introduce the piperidine group via nucleophilic aromatic substitution (SNAr) using piperidine (2.0 equiv) in DMF at 120°C (24 h).
Oxidative Dehydrogenation of Pyrazolines
Pyrazolines serve as precursors to pyrazoles, which are further oxidized to pyrazines.
Procedure :
-
Pyrazoline Synthesis : Condense chalcone derivatives with hydrazine hydrate in ethanol (reflux, 6 h).
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Oxidation : Treat the pyrazoline intermediate with iodobenzene diacetate (IBD, 1.5 equiv) in DCM (25°C, 2 h).
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Piperidine Coupling : React the pyrazine with piperidine using Pd(OAc)₂/Xantphos catalysis (toluene, 110°C, 12 h).
Optimization :
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Ultrasound irradiation (35 kHz) reduces reaction time to 1 h.
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PEG-400 as a solvent enhances oxidative efficiency (yield: 82%).
Coupling of Fragments A and B
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling links the thiadiazole and pyrazolo-pyrazine fragments.
Procedure :
-
Substrate Activation : Brominate Fragment B at the pyrazine C4 position using POBr₃ (neat, 60°C, 3 h).
-
Coupling : React bromopyrazolo-pyrazine (1.0 equiv) with Fragment A (1.2 equiv) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane (100°C, 24 h).
-
Purification : Column chromatography (CH₂Cl₂/MeOH, 95:5) yields the target compound (58–63%).
Key Data :
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 63 |
| CuI/1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 55 |
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can its structure be rigorously validated?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) . Subsequent steps include coupling the thiadiazole moiety with a piperidine derivative and functionalizing the pyrazolo[1,5-a]pyrazine ring via condensation reactions . For structural validation:
- X-ray crystallography is critical for resolving stereochemistry, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
- NMR spectroscopy (¹H/¹³C, 2D experiments) confirms regiochemistry, particularly for distinguishing between isomeric pyrazole and pyrazine substituents .
- High-resolution mass spectrometry (HRMS) validates molecular weight and halogen (fluorine) incorporation .
Basic: What preliminary biological assays are appropriate for evaluating its pharmacological potential?
Answer:
Initial screening should focus on target-agnostic assays to identify broad bioactivity:
- Cytotoxicity profiling using cell lines (e.g., NCI-60 panel) to assess antitumor potential, guided by structural analogs with pyrazolo-thiadiazole motifs showing IC₅₀ values <10 μM .
- Enzyme inhibition assays (e.g., kinase panels) due to the pyrazine ring’s affinity for ATP-binding pockets .
- Microbial susceptibility testing against Gram-positive/negative strains, leveraging thiadiazole-based antimicrobial activity observed in related compounds .
Advanced: How can synthetic yield and purity be optimized, particularly for scale-up?
Answer:
Key challenges include minimizing byproducts from competing cyclization pathways (e.g., oxadiazole vs. thiadiazole formation). Strategies:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while protic solvents (EtOH/H₂O) improve crystallization .
- Catalyst screening : Lewis acids (ZnCl₂, FeCl₃) accelerate imine formation during piperidine-thiadiazole coupling .
- Chromatographic purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers resolves closely related impurities in the final product .
Advanced: How can contradictory bioactivity data between structural analogs be resolved?
Answer:
Discrepancies often arise from subtle substituent effects. For example:
- Fluorine position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl analogs exhibit divergent binding to hydrophobic pockets due to dipole orientation .
- Heterocycle rigidity : Pyrazolo[1,5-a]pyrazine’s planar structure enhances π-stacking vs. non-planar pyrazolines, altering DNA intercalation efficiency .
- Computational modeling : Molecular dynamics simulations (e.g., Desmond, Schrödinger Suite) predict binding affinity variations caused by methyl/ethyl substitutions on thiadiazole .
Advanced: What techniques are recommended for studying target binding and mechanism of action?
Answer:
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to purified proteins (e.g., kinases, GPCRs) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Cryo-EM/X-ray co-crystallization : Resolves binding modes of flexible piperidine-thiadiazole motifs, as applied to related pyrazolo-pyrimidines .
Advanced: How can solubility and stability challenges in formulation be addressed?
Answer:
The compound’s low aqueous solubility (<50 μg/mL) stems from hydrophobic thiadiazole and fluorophenyl groups. Solutions:
- Salt formation : Hydrochloride salts improve solubility by 5–10× in phosphate-buffered saline (pH 6.5–7.4) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, as validated for analogous thiadiazole derivatives .
- Accelerated stability studies : HPLC monitoring under stressed conditions (40°C/75% RH) identifies degradation pathways (e.g., thiadiazole ring hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
